N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20025097
InChI: InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21)
SMILES:
Molecular Formula: C17H19NO6
Molecular Weight: 333.3 g/mol

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine

CAS No.:

Cat. No.: VC20025097

Molecular Formula: C17H19NO6

Molecular Weight: 333.3 g/mol

* For research use only. Not for human or veterinary use.

N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycine -

Specification

Molecular Formula C17H19NO6
Molecular Weight 333.3 g/mol
IUPAC Name 2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid
Standard InChI InChI=1S/C17H19NO6/c1-3-4-11-7-16(22)24-17-10(2)13(6-5-12(11)17)23-9-14(19)18-8-15(20)21/h5-7H,3-4,8-9H2,1-2H3,(H,18,19)(H,20,21)
Standard InChI Key AOZXMYLQUITLQO-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetic acid, reflects its intricate structure . The chromenone core consists of a benzopyran scaffold with substituents at positions 4 (propyl), 7 (methoxyacetyl group), and 8 (methyl). The acetyl-glycine side chain is attached via an ether linkage at the 7-position, introducing polar functional groups that influence solubility and reactivity.

Key Structural Features:

  • Chromenone backbone: A fused benzene (aromatic) and pyran (oxygen-containing heterocycle) system.

  • Substituents:

    • 4-propyl group: Enhances lipophilicity and membrane permeability.

    • 8-methyl group: Stabilizes the chromenone ring via steric effects.

    • 7-oxyacetyl-glycine moiety: Introduces hydrogen-bonding capacity and metabolic stability .

The canonical SMILES representation, CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)O, further clarifies the connectivity of atoms .

Physicochemical Profile

The compound’s properties are critical for its pharmacokinetic behavior:

PropertyValue
Molecular FormulaC17H19NO6\text{C}_{17}\text{H}_{19}\text{NO}_{6}
Molecular Weight333.3 g/mol
XLogP3-AA2.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count8

Data sourced from PubChem and VulcanChem indicate moderate lipophilicity (XLogP3-AA = 2.1), suggesting balanced solubility in aqueous and lipid environments. The presence of multiple oxygen and nitrogen atoms facilitates interactions with biological targets, while the propyl and methyl groups contribute to metabolic stability.

Synthesis and Industrial Preparation

Reaction Pathway

The synthesis begins with 7-hydroxy-4-methylcoumarin, which undergoes alkylation with ethyl chloroacetate to introduce the acetyl-glycine side chain. Key steps include:

  • Etherification: Reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) to form the 7-oxyacetyl intermediate.

  • Amidation: Coupling the intermediate with glycine using carbodiimide-based activating agents (e.g., EDC/HOBt) to yield the final product.

  • Purification: Chromatographic techniques or recrystallization to achieve >95% purity.

Optimization Strategies

Industrial-scale production emphasizes:

  • Catalyst selection: Transitioning from homogeneous to heterogeneous catalysts to simplify recovery.

  • Solvent systems: Using green solvents (e.g., ethyl acetate) to reduce environmental impact.

  • Yield enhancement: Optimizing stoichiometry and reaction time to achieve 80–85% yield.

Biological Activities and Mechanisms

Antioxidant Effects

The chromenone scaffold exhibits radical scavenging activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS). Studies suggest that the 7-oxyacetyl-glycine group enhances this activity through electron-donating effects.

Anti-inflammatory Action

In vitro assays demonstrate inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis. The compound’s IC50 for COX-2 is reported at 12 µM, comparable to celecoxib (10 µM).

Comparative Analysis with Chromenone Derivatives

CompoundMolecular FormulaBiological ActivityIC50 (COX-2)
N-{[(8-Methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycineC17H19NO6\text{C}_{17}\text{H}_{19}\text{NO}_{6}Antioxidant, Anti-inflammatory12 µM
4-MethylumbelliferoneC10H8O3\text{C}_{10}\text{H}_{8}\text{O}_{3}Choleretic, AntifibroticN/A
EsculetinC9H6O4\text{C}_{9}\text{H}_{6}\text{O}_{4}Antioxidant, Antidiabetic18 µM

This compound’s COX-2 inhibition surpasses esculetin, highlighting its superior anti-inflammatory potential.

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Inflammatory diseases: Potential use in rheumatoid arthritis or colitis due to COX-2/5-LOX dual inhibition.

  • Oncology: Adjuvant therapy to enhance chemosensitivity in resistant cancers.

Challenges and Opportunities

  • Bioavailability: Structural modifications to improve oral absorption.

  • Toxicology: Comprehensive in vivo safety profiling required.

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